N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a pyridine ring and a trimethoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 2,3,4-trimethoxybenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antiproliferative and antioxidative properties, making it a candidate for cancer research and treatment.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its antioxidative properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(2,3,4-trimethoxyphenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of three methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-(2,3,4-trimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-21-13-5-4-12(14(22-2)15(13)23-3)10-18-19-16(20)11-6-8-17-9-7-11/h4-10H,1-3H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCGCAZUMZCBEU-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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